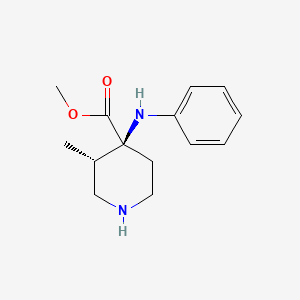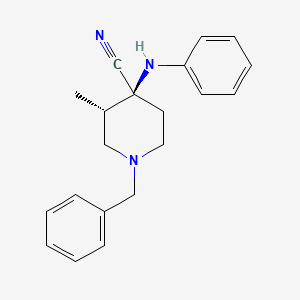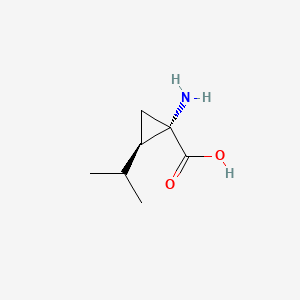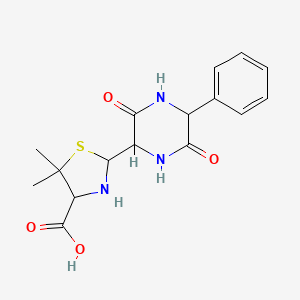
3-Deoxyglucosone-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxyglucosone-13C (3DG-13C) is a carbohydrate derivative and a naturally occurring sugar in the human body. It is a sugar alcohol produced by the breakdown of glucose and is a key intermediate in the glycolytic pathway. The molecular formula is C513CH10O5 and the molecular weight is 163.13 .
Synthesis Analysis
The synthesis of this compound involves isotopic transient 13C metabolic flux analysis (MFA) to estimate intracellular fluxes . This methodology explores the information provided by 13C labeling time-courses of intracellular metabolites after administration of a 13C-labeled substrate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using nuclear magnetic resonance experiments . These experiments are commonly used in the study of 13C-labeled proteins and/or nucleic acids, and they can be applied for the structure determination of uniformly 13C-enriched carbohydrates .Chemical Reactions Analysis
This compound is a precursor for the formation of advanced glycation end products (AGEs) and readily reacts with protein amino groups . It is also used for crosslinking studies . The formation of AGEs and structural changes upon glycation of proteins by this compound have been observed .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.13 and a molecular formula of C513CH10O5 . It is a key intermediate in the glycolytic pathway.Mécanisme D'action
The mechanism of action of 3-Deoxyglucosone-13C is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Orientations Futures
The future directions of 3-Deoxyglucosone-13C research could involve the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment . This could potentially answer long-standing questions related to thermobiology, locomotion, and nutrition .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-Deoxyglucosone-13C can be achieved through a multi-step process involving the conversion of glucose to 3-Deoxyglucosone-13C.", "Starting Materials": [ "D-glucose-13C6", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "D-glucose-13C6 is oxidized with sodium periodate to form 6-carboxyglucose-13C6", "6-carboxyglucose-13C6 is treated with sodium metaperiodate to form 3-Deoxyglucosone-13C", "Sodium borohydride is added to reduce 3-Deoxyglucosone-13C to 3-Deoxyglucitol-13C", "Sodium hydroxide is added to hydrolyze 3-Deoxyglucitol-13C to glucose-13C6", "The resulting glucose-13C6 can be used as a starting material for the synthesis of 3-Deoxyglucosone-13C" ] } | |
| 1246812-08-7 | |
Formule moléculaire |
C₅¹³CH₁₀O₅ |
Poids moléculaire |
163.13 |
Synonymes |
3-Deoxy-D-erythro-hexulose-13C; 2-Keto-3-Deoxyglucose-13C; D-3-Deoxyglucosone-13C; 3-Deoxy-D-erythro-hexos-2-ulose-13C; 3DG-13C; 3-Deoxy-D-glucosone-13C; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

